Tert-butyl 2-fluoro-4-nitrophenylcarbamate
Overview
Description
Tert-butyl 2-fluoro-4-nitrophenylcarbamate is an organic compound with the molecular formula C11H13FN2O4 It is a derivative of carbamic acid, featuring a tert-butyl ester group, a fluorine atom, and a nitro group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-fluoro-4-nitrophenylcarbamate typically involves the reaction of 2-fluoro-4-nitroaniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-fluoro-4-nitroaniline+tert-butyl chloroformate→tert-butyl 2-fluoro-4-nitrophenylcarbamate+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic attack.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carbamic acid derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Reduction: Hydrogen gas with palladium on carbon or other suitable hydrogenation catalysts.
Hydrolysis: Aqueous acid or base solutions, such as hydrochloric acid or sodium hydroxide.
Major Products:
Amino Derivatives: From the reduction of the nitro group.
Carbamic Acid Derivatives: From the hydrolysis of the ester group.
Scientific Research Applications
Tert-butyl 2-fluoro-4-nitrophenylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with carbamate esters.
Industry: Used in the production of specialty chemicals and materials due to its unique functional groups.
Mechanism of Action
The mechanism by which tert-butyl 2-fluoro-4-nitrophenylcarbamate exerts its effects depends on the specific context of its use. In enzyme inhibition studies, the compound may act by forming a covalent bond with the active site of the enzyme, thereby blocking its activity. The presence of the fluorine and nitro groups can influence the electronic properties of the molecule, affecting its reactivity and interaction with biological targets.
Comparison with Similar Compounds
Tert-butyl 4-nitrophenylcarbamate: Lacks the fluorine atom, which can significantly alter its reactivity and applications.
Tert-butyl 2-chloro-4-nitrophenylcarbamate: Contains a chlorine atom instead of fluorine, leading to different chemical properties and reactivity.
Tert-butyl 2-fluoro-4-aminophenylcarbamate:
Uniqueness: Tert-butyl 2-fluoro-4-nitrophenylcarbamate is unique due to the combination of the tert-butyl ester, fluorine, and nitro groups. This combination imparts distinct electronic and steric properties, making it a versatile compound for various chemical reactions and applications.
Properties
IUPAC Name |
tert-butyl N-(2-fluoro-4-nitrophenyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O4/c1-11(2,3)18-10(15)13-9-5-4-7(14(16)17)6-8(9)12/h4-6H,1-3H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUVTQPDPBJTCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627719 | |
Record name | tert-Butyl (2-fluoro-4-nitrophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220913-42-8 | |
Record name | tert-Butyl (2-fluoro-4-nitrophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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